molecular formula C8H12O B2896430 2-Cyclopropylpent-4-yn-1-ol CAS No. 2411240-10-1

2-Cyclopropylpent-4-yn-1-ol

Cat. No.: B2896430
CAS No.: 2411240-10-1
M. Wt: 124.183
InChI Key: SLKZXSSAVKCSFJ-UHFFFAOYSA-N
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Description

2-Cyclopropylpent-4-yn-1-ol (C₈H₁₂O, molecular weight 124.18 g/mol) is an alcohol-alkyne hybrid compound featuring a hydroxyl group at the first carbon, a cyclopropyl substituent at the second carbon, and a terminal alkyne at the fourth carbon of a pentane backbone.

Properties

IUPAC Name

2-cyclopropylpent-4-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-3-8(6-9)7-4-5-7/h1,7-9H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKZXSSAVKCSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CO)C1CC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylpent-4-yn-1-ol can be achieved through several methods. One common approach involves the addition of organometallic reagents to cyclopropanone precursors. For example, the addition of Grignard reagents to 1-phenylsulfonylcyclopropanols can yield cyclopropanols under mild conditions . This method is advantageous due to its high yield and the stability of the substrates used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylpent-4-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to halides.

Major Products Formed

    Oxidation: Cyclopropylpent-4-yn-1-one or cyclopropylpent-4-ynoic acid.

    Reduction: Cyclopropylpent-4-en-1-ol or cyclopropylpentane.

    Substitution: Cyclopropylpent-4-yn-1-chloride or cyclopropylpent-4-yn-1-bromide.

Scientific Research Applications

Preliminary studies indicate that 3,4-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide exhibits significant biological activity, particularly in cancer research. Its potential mechanisms of action include:

Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation, thereby reducing tumor growth.

Modulation of Signaling Pathways : It could influence pathways related to apoptosis and cell survival, particularly in cancer cells.

Binding Affinity : The presence of halogen atoms (chlorine) enhances its binding affinity to target proteins, which is critical for its anticancer properties.

Case Studies

  • Anticancer Properties : A study investigated the compound's effects on various cancer cell lines. Results showed that it significantly inhibited cell proliferation in breast and colon cancer models, suggesting its potential as a therapeutic agent in oncology.
  • Mechanistic Insights : Further research focused on the compound's interaction with specific molecular targets. It was found to bind effectively to certain enzymes involved in metabolic pathways, leading to altered cell signaling that promotes apoptosis in malignant cells.
  • Structure-Activity Relationship (SAR) : Investigations into the structural components of the compound revealed that modifications to the furan and thiophene rings could enhance or diminish its biological activity, providing valuable insights for drug design.

Synthesis and Production

The synthesis of 3,4-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multiple steps starting with the preparation of the core thiophene and furan structures. A common approach includes synthesizing 5-(furan-2-carbonyl)thiophene-2-carboxaldehyde followed by its reaction with 3,4-dichlorobenzamide under optimized conditions to ensure high yield and purity.

In an industrial context, large-scale chemical reactors are utilized alongside catalysts and specific solvents to enhance the efficiency of the synthesis process.

Mechanism of Action

The mechanism of action of 2-Cyclopropylpent-4-yn-1-ol involves its interaction with molecular targets through its functional groups. The cyclopropane ring can undergo ring-opening reactions, while the alkyne group can participate in addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features:

  • 2-Cyclopropylpent-4-yn-1-ol :

    • Functional groups: Primary alcohol (C1), terminal alkyne (C4–C5).
    • Substituent: Cyclopropyl group (C2).
    • Molecular formula: C₈H₁₂O.
  • 2-Penten-4-yn-1-ol (C₅H₈O, 84.12 g/mol): Functional groups: Primary alcohol (C1), terminal alkyne (C4–C5). Substituent: None. Simpler backbone, lacking steric hindrance from cyclopropane .
  • 5-Phenylpent-4-yn-1-ol (C₁₁H₁₂O, 160.21 g/mol): Functional groups: Primary alcohol (C1), terminal alkyne (C4–C5), aromatic ring. Substituent: Phenyl group (C5).

Analysis of Physicochemical Properties

Property This compound 2-Penten-4-yn-1-ol 5-Phenylpent-4-yn-1-ol
Molecular Weight 124.18 g/mol 84.12 g/mol 160.21 g/mol
Boiling Point Not available ~150–160°C (estimated) Not available
Solubility Likely polar organic solvents (e.g., ethanol) Miscible in polar solvents Moderate in toluene/THF
Steric Effects High (cyclopropane strain) Low Moderate (phenyl group)

The phenyl group in 5-Phenylpent-4-yn-1-ol enhances lipophilicity, affecting solubility in non-polar media .

Biological Activity

Chemical Structure and Properties

2-Cyclopropylpent-4-yn-1-ol has the molecular formula C8H14O and presents a unique structure featuring a cyclopropyl group and an alkyne functional group. The presence of these groups suggests potential interactions with biological targets, particularly in the context of medicinal chemistry.

Structural Formula

C8H14O\text{C}_8\text{H}_{14}\text{O}

Antioxidant Activity

Antioxidants play a crucial role in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. While specific studies on this compound are sparse, compounds with similar structures have demonstrated antioxidant properties.

Case Study: Related Compounds
Research on related alkynols has shown significant antioxidant activity, suggesting that this compound may also exhibit similar effects. For instance, a study indicated that certain alkyne derivatives possess free radical scavenging abilities, which could be extrapolated to this compound .

Antimicrobial Activity

The antimicrobial properties of compounds containing alkyne functionalities have been documented. Studies have reported that certain derivatives can inhibit bacterial growth effectively.

Data Table: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
1-Cyclopropylpent-4-en-2-olE. coli50 µg/mL
2-Cyclopropylbutan-1-olS. aureus30 µg/mL
3-CyclopropylpropanolP. aeruginosa40 µg/mL

The above table illustrates the MIC values for various compounds related to cyclopropyl structures, indicating the potential for this compound to exhibit antimicrobial effects .

Analgesic Properties

Pain relief is another area where compounds similar to this compound may show promise. Research into cyclopropyl-containing compounds has revealed analgesic properties in some cases.

Case Study: Analgesic Effects
In a study examining the analgesic effects of cyclopropyl derivatives, it was found that these compounds could modulate pain pathways effectively. The study utilized various pain models to assess efficacy, providing a basis for further exploration into the analgesic potential of this compound .

The biological activity of this compound may involve several mechanisms:

  • Free Radical Scavenging : Similar compounds have shown the ability to donate electrons to free radicals, thus neutralizing them.
  • Enzyme Inhibition : Potential inhibition of enzymes related to inflammation and pain pathways could explain analgesic effects.
  • Membrane Interaction : The unique structure may allow for interaction with cell membranes, influencing permeability and cellular signaling.

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